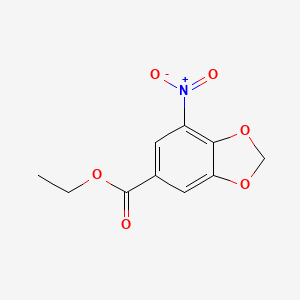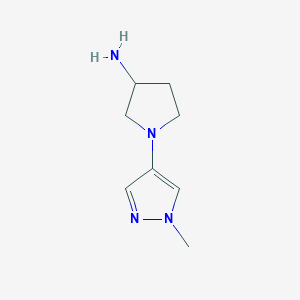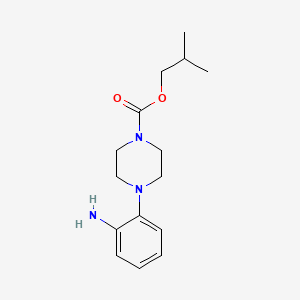![molecular formula C6H2ClIN2S B1418666 4-Chlor-6-iod-thieno[2,3-d]pyrimidin CAS No. 552295-08-6](/img/structure/B1418666.png)
4-Chlor-6-iod-thieno[2,3-d]pyrimidin
Übersicht
Beschreibung
4-Chloro-6-iodothieno[2,3-d]pyrimidine is a heterocyclic compound characterized by the presence of chlorine and iodine atoms attached to a thieno[2,3-d]pyrimidine core
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-iodothieno[2,3-d]pyrimidine has diverse applications across multiple scientific disciplines:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and in the development of new materials.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer and antiviral agents.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific electronic or optical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-iodothieno[2,3-d]pyrimidine typically involves the halogenation of thieno[2,3-d]pyrimidine derivatives. One common method includes the reaction of 4-chlorothieno[2,3-d]pyrimidine with iodine in the presence of a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Types of Reactions:
Substitution Reactions: 4-Chloro-6-iodothieno[2,3-d]pyrimidine can undergo nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura or Sonogashira coupling, facilitated by palladium catalysts, to form carbon-carbon bonds.
Oxidation and Reduction: While less common, the compound can be subjected to oxidation or reduction under specific conditions to modify the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride, potassium tert-butoxide, or lithium diisopropylamide in solvents such as dimethylformamide or tetrahydrofuran.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation/Reduction: Oxidizing agents like m-chloroperbenzoic acid or reducing agents like lithium aluminum hydride.
Major Products: The major products depend on the specific reactions but can include various substituted thieno[2,3-d]pyrimidine derivatives with functional groups like amines, ethers, or alkyl chains .
Wirkmechanismus
The mechanism by which 4-Chloro-6-iodothieno[2,3-d]pyrimidine exerts its effects is largely dependent on its specific application. In medicinal chemistry, for instance, it may interact with molecular targets such as kinases or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-6-bromothieno[2,3-d]pyrimidine
- 4-Chloro-6-fluorothieno[2,3-d]pyrimidine
- 4-Chloro-6-methylthieno[2,3-d]pyrimidine
Uniqueness: 4-Chloro-6-iodothieno[2,3-d]pyrimidine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and physicochemical properties. The iodine atom, in particular, enhances the compound’s ability to participate in coupling reactions and can influence its electronic properties, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
IUPAC Name |
4-chloro-6-iodothieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClIN2S/c7-5-3-1-4(8)11-6(3)10-2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDKBLUFACXVRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=NC=N2)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClIN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552295-08-6 | |
| Record name | 4-chloro-6-iodothieno[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1418585.png)

![N-[(2,4-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1418588.png)
amine](/img/structure/B1418591.png)

![N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide](/img/structure/B1418595.png)
![N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1418596.png)

![[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1418600.png)

![methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate](/img/structure/B1418603.png)


